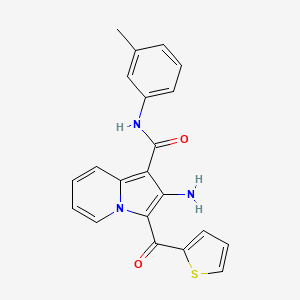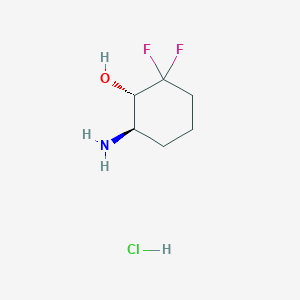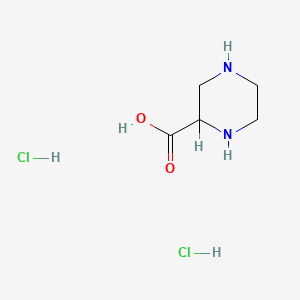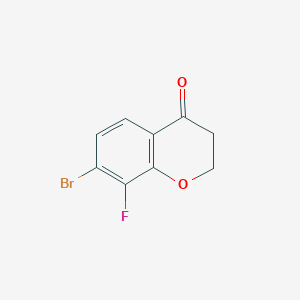![molecular formula C9H11N3O6S B2698556 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid CAS No. 872319-69-2](/img/structure/B2698556.png)
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is a compound with the CAS Number: 872319-69-2 . It has a molecular weight of 289.27 and its IUPAC name is 3-[4-(aminosulfonyl)-2-nitroanilino]propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of nitro compounds like “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Molecular Structure Analysis
The InChI code for “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is 1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” has a melting point of 125-126 degrees . The compound is a powder and is stored at room temperature .Scientific Research Applications
Detoxification by Ruminal Microorganisms :
- Research has shown that nitro toxins like 3-nitro-1-propionic acid, which are similar in structure to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, are detoxified by ruminal microorganisms. This process is crucial for ruminant animals to develop tolerance to plants containing these toxins. The microorganisms convert these nitro groups to other forms such as beta-alanine and 3-amino-1-propanol (Anderson, Rasmussen, & Allison, 1993).
Synthesis of Optically Active α-Amino Acid Derivatives :
- The compound has been used in reactions to synthesize optically active α-amidoalkylphenyl sulfones, which in turn are used to prepare optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are significant in the preparation of biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).
Study of Organic Acids through Chromatography :
- The compound's analogs have been studied using paper chromatography, contributing to the understanding of the structural relationships of organic acids. This research helps in predicting the number of carboxyl groups and other substituents like alkyl, aryl, amino, hydroxy in organic acids (Howe, 1960).
Copper-Catalyzed Synthesis of Sulfonamides :
- Nitroarenes, related to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in copper-catalyzed reactions to produce sulfonamides, an important class of compounds with various applications including pharmaceuticals (Wang, Yang, Kuang, Liu, Fan, & Wu, 2020).
Synthesis of Tryptophan Precursors :
- Derivatives of nitrophenyl compounds, similar to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in synthesizing precursors for tryptophan, an essential amino acid. This is important for the development of new synthetic routes for amino acids (Tanaka, Yasuo, & Torii, 1989).
Enantioselective Synthesis Using Yeast Reductase :
- The compound's structural analogs have been used in enantioselective synthesis of chiral intermediates for antidepressant drugs. This involves using microbial reductases for specific stereoselective reductions (Choi, Choi, Kim, Uhm, & Kim, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-nitro-4-sulfamoylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNKYDXGJZBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)


![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2698485.png)

![1-(4-Methoxyphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2698488.png)
![3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B2698489.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2698490.png)
![3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2698491.png)

